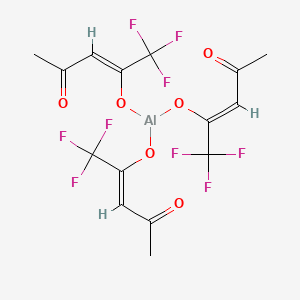
Trifluoroacetyl acetonate,aluminum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetyl acetonate, aluminum is a coordination complex derived from the reaction of aluminum ions with trifluoroacetyl acetone. This compound is part of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The trifluoroacetyl group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trifluoroacetyl acetonate, aluminum typically involves the reaction of aluminum salts with trifluoroacetyl acetone in an acidic medium. The process can be summarized as follows:
- Dissolve aluminum chloride in a suitable solvent such as ethanol.
- Add trifluoroacetyl acetone to the solution.
- Adjust the pH to slightly acidic using hydrochloric acid.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated pH control systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoroacetyl acetonate, aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Aluminum oxide and trifluoroacetic acid.
Reduction: Aluminum metal and reduced organic by-products.
Substitution: Various substituted aluminum complexes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Trifluoroacetyl acetonate, aluminum has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other metal complexes and as a catalyst in organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for metal ion interactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in polymer formulations
Wirkmechanismus
The mechanism by which trifluoroacetyl acetonate, aluminum exerts its effects involves coordination with metal ions and interaction with various molecular targets. The trifluoroacetyl group enhances the compound’s ability to form stable complexes with metal ions, which can then participate in catalytic cycles or act as inhibitors in biological systems. The pathways involved include:
Coordination Chemistry: Formation of stable chelate complexes with metal ions.
Catalysis: Participation in catalytic cycles by stabilizing transition states and intermediates.
Biological Interactions: Binding to metal ion sites in enzymes and proteins, affecting their activity and function
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoroacetylacetone: Another trifluoroacetyl derivative with similar properties but different metal coordination behavior.
Hexafluoroacetylacetone: A related compound with a higher degree of fluorination, leading to different reactivity and stability.
Acetylacetone: The non-fluorinated analog, which has different solubility and reactivity characteristics.
Uniqueness: Trifluoroacetyl acetonate, aluminum is unique due to the presence of the trifluoroacetyl group, which imparts enhanced stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high thermal and chemical stability .
Eigenschaften
Molekularformel |
C15H12AlF9O6 |
|---|---|
Molekulargewicht |
486.22 g/mol |
IUPAC-Name |
(Z)-4-bis[[(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-5,5,5-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChI-Schlüssel |
RKLAZFJAXQBQNM-DJFUMVPSSA-K |
Isomerische SMILES |
CC(=O)/C=C(\O[Al](O/C(=C\C(=O)C)/C(F)(F)F)O/C(=C\C(=O)C)/C(F)(F)F)/C(F)(F)F |
Kanonische SMILES |
CC(=O)C=C(C(F)(F)F)O[Al](OC(=CC(=O)C)C(F)(F)F)OC(=CC(=O)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


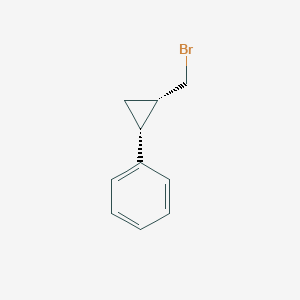
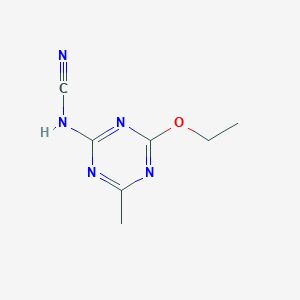

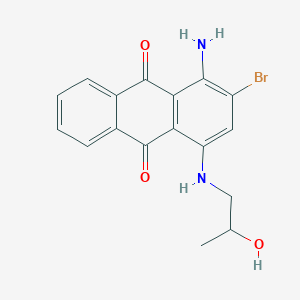
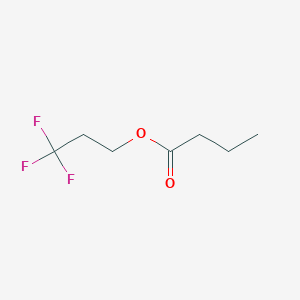
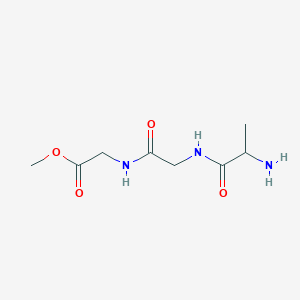

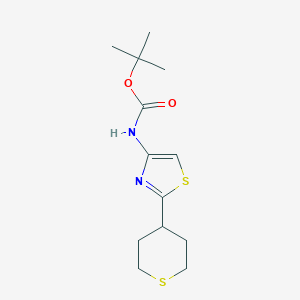

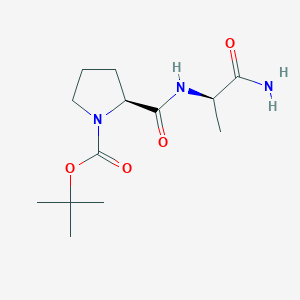
![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
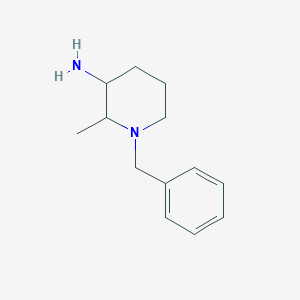
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)

